molecular formula C15H8Cl2N4O2 B10918173 Methyl 3-cyano-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 3-cyano-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10918173
M. Wt: 347.2 g/mol
InChI Key: OBEVWRRNVDKIEI-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its complex structure, which includes a cyano group, a dichlorophenyl group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyano-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyrazolo[1,5-a]pyrimidine core, followed by esterification to introduce the methyl carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of amides or carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Methyl 3-cyano-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has shown potential as a lead compound in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, it is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-cyano-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways involved in cellular processes.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Comparison: Compared to these similar compounds, Methyl 3-cyano-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the presence of the dichlorophenyl group and the cyano group, which confer distinct chemical reactivity and biological activity. Its specific structural features make it a valuable scaffold for the development of new therapeutic agents with potentially improved efficacy and selectivity.

Properties

Molecular Formula

C15H8Cl2N4O2

Molecular Weight

347.2 g/mol

IUPAC Name

methyl 3-cyano-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C15H8Cl2N4O2/c1-23-15(22)13-5-12(10-3-2-9(16)4-11(10)17)20-14-8(6-18)7-19-21(13)14/h2-5,7H,1H3

InChI Key

OBEVWRRNVDKIEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C(C=NN12)C#N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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